2-amino-N-(4-methoxybenzyl)benzamide
Overview
Description
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through binding to active sites, altering protein conformation, or modulating enzymatic activity
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways. More research is needed to understand the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 2-aminobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Carboxylic acids, amides
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-amino-N-(4-methoxybenzyl)benzamide is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methoxybenzamide: Similar structure but lacks the benzyl group, leading to different chemical properties and reactivity.
4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the amide functionality, resulting in different applications and reactivity.
Uniqueness
2-amino-N-(4-methoxybenzyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it valuable in various research and industrial applications .
Biological Activity
2-Amino-N-(4-methoxybenzyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzamide structure with an amino group at the second position and a methoxybenzyl group attached to the nitrogen atom. The methoxy group enhances lipophilicity, which may influence its biological properties, making it a candidate for further investigation in various therapeutic areas.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific research on this compound is limited, structurally related compounds have shown efficacy against various microbial strains. For instance, arylamines have been noted for their antimicrobial properties, suggesting that further exploration of this compound could yield similar results.
Enzyme Interaction and Metabolic Pathways
The compound has been observed to interact with various enzymes and proteins, influencing metabolic pathways. It may act as an inhibitor or activator of specific enzymes, potentially modulating cell signaling pathways and gene expression. This interaction is crucial for understanding its mechanism of action and therapeutic potential.
Case Studies and Experimental Data
While comprehensive studies specifically targeting this compound are scarce, related compounds provide insights into its potential effects:
- Antiproliferative Activity : Research on similar benzamide derivatives has shown significant antiproliferative activity against cancer cell lines. For example, compounds with methoxy substitutions demonstrated selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .
- Antioxidative Activity : Studies indicate that certain derivatives can exhibit antioxidative properties, which may contribute to their overall biological activity. The ability to prevent oxidative damage could play a role in inhibiting aberrant cell growth without significant toxicity .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminobenzamide | Basic structure; lacks methoxy group | |
N-(4-Methoxyphenyl)benzamide | Contains methoxy but lacks amino group | |
4-Amino-N-(4-methoxyphenyl)benzamide | Similar structure; different amino position |
The unique substitution pattern in this compound enhances its lipophilicity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHGODWSGIUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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